molecular formula C15H14N2OS2 B3329464 5,6-dimethyl-3-(4-methylphenyl)-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 59898-65-6

5,6-dimethyl-3-(4-methylphenyl)-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B3329464
CAS RN: 59898-65-6
M. Wt: 302.4 g/mol
InChI Key: WMASTILJZKYNKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-dimethyl-3-(4-methylphenyl)-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one, also known as DMPT, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPT is a thieno[2,3-d]pyrimidine derivative that has been shown to exhibit various biological and physiological effects, making it an attractive candidate for further investigation.

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit antimicrobial activity , suggesting potential targets could be bacterial enzymes or proteins.

Mode of Action

The exact mode of action of this compound is currently unknown. It’s worth noting that related thieno[2,3-d]pyrimidines have been found to exhibit antimicrobial activity . This suggests that the compound may interact with its targets, leading to inhibition of essential microbial processes.

Biochemical Pathways

Related compounds have been found to inhibit the growth of certain cancer cell lines, suggesting potential effects on cell cycle regulation pathways .

Result of Action

Related compounds have been found to cause cell cycle arrest in certain cancer cell lines , suggesting potential cytostatic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 5,6-dimethyl-3-(4-methylphenyl)-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one in lab experiments is its high potency and selectivity, which allows for precise control over the biological and physiological effects. 5,6-dimethyl-3-(4-methylphenyl)-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one is also relatively easy to synthesize and has a long shelf life, making it a cost-effective and practical option for research. However, one limitation of using 5,6-dimethyl-3-(4-methylphenyl)-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one is its potential toxicity and side effects, which must be carefully monitored and controlled.

Future Directions

There are several future directions for research on 5,6-dimethyl-3-(4-methylphenyl)-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one, including:
1. Investigation of the molecular mechanisms underlying the biological and physiological effects of 5,6-dimethyl-3-(4-methylphenyl)-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one.
2. Development of new synthetic methods for 5,6-dimethyl-3-(4-methylphenyl)-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one and its derivatives to enhance their potency and selectivity.
3. Evaluation of the safety and toxicity of 5,6-dimethyl-3-(4-methylphenyl)-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one in various animal models and human populations.
4. Identification of new applications for 5,6-dimethyl-3-(4-methylphenyl)-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one in fields such as material science and environmental remediation.
5. Optimization of the dosage and administration of 5,6-dimethyl-3-(4-methylphenyl)-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one for maximum efficacy and minimal side effects.
In conclusion, 5,6-dimethyl-3-(4-methylphenyl)-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. Further investigation of the molecular mechanisms underlying its biological and physiological effects, as well as its safety and toxicity, will be essential for realizing its full potential.

Scientific Research Applications

5,6-dimethyl-3-(4-methylphenyl)-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one has been extensively studied for its potential applications in various fields, including agriculture, medicine, and material science. In agriculture, 5,6-dimethyl-3-(4-methylphenyl)-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one has been shown to enhance the growth and development of various crops, increase the feed intake and weight gain of livestock, and improve the quality of meat and eggs. In medicine, 5,6-dimethyl-3-(4-methylphenyl)-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one has been investigated for its potential as an anti-inflammatory, anti-tumor, and anti-diabetic agent. In material science, 5,6-dimethyl-3-(4-methylphenyl)-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one has been used as a precursor for the synthesis of various functional materials, including liquid crystals and organic semiconductors.

properties

IUPAC Name

5,6-dimethyl-3-(4-methylphenyl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS2/c1-8-4-6-11(7-5-8)17-14(18)12-9(2)10(3)20-13(12)16-15(17)19/h4-7H,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMASTILJZKYNKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(NC2=S)SC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201129099
Record name 2,3-Dihydro-5,6-dimethyl-3-(4-methylphenyl)-2-thioxothieno[2,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201129099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59898-65-6
Record name 2,3-Dihydro-5,6-dimethyl-3-(4-methylphenyl)-2-thioxothieno[2,3-d]pyrimidin-4(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59898-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-5,6-dimethyl-3-(4-methylphenyl)-2-thioxothieno[2,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201129099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-dimethyl-3-(4-methylphenyl)-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 2
5,6-dimethyl-3-(4-methylphenyl)-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 3
5,6-dimethyl-3-(4-methylphenyl)-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one

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